3-[(Chloromethoxy)methyl]toluene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8-3-2-4-9(5-8)6-11-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
BQDKLAMCFRNVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COCCl |
Origin of Product |
United States |
Comprehensive Analysis of Synthetic Methodologies for 3 Chloromethoxy Methyl Toluene
Exploration of Direct Chloromethylation Strategies
Direct chloromethylation of toluene (B28343), a classic electrophilic aromatic substitution, is predominantly governed by the ortho- and para-directing influence of the methyl group. The electron-donating nature of the methyl group activates these positions, making the formation of the meta-isomer, 3-[(Chloromethoxy)methyl]toluene, a significant synthetic hurdle.
Formaldehyde-Hydrogen Chloride Based Approaches
The Blanc chloromethylation reaction, which employs formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride, is a well-established method for introducing a chloromethyl group onto an aromatic ring. stackexchange.com The reaction proceeds through the formation of an electrophilic species, which is then attacked by the π-electrons of the aromatic ring. stackexchange.com The subsequent rearomatization and conversion of the resulting benzyl (B1604629) alcohol derivative yields the chloromethylated product. stackexchange.com
For toluene, this reaction overwhelmingly yields a mixture of ortho- and para-isomers. libretexts.orgmsu.edu The methyl group stabilizes the cationic intermediates formed during ortho and para attack through hyperconjugation and inductive effects. libretexts.orglibretexts.org Consequently, the transition state leading to the meta product is significantly higher in energy, resulting in very low yields of the this compound isomer. libretexts.org Research indicates that the meta isomer typically constitutes only a small fraction of the product mixture, often around 1-4.5%. libretexts.orgmsu.edu Therefore, the direct chloromethylation of toluene using formaldehyde and hydrogen chloride is not considered a viable or selective strategy for the preparation of this compound.
Alternative Chloromethylating Reagents and Their Mechanisms
Chloromethyl Methyl Ether (CMME)
Chloromethyl methyl ether (CMME, CH₃OCH₂Cl) is another reagent used for chloromethylation, often under Friedel-Crafts conditions with a Lewis acid catalyst. stackexchange.com It is sometimes used in variations of the Blanc chloromethylation. stackexchange.com The mechanism is similar to the formaldehyde-HCl approach, involving an electrophilic attack on the aromatic ring. Kinetic studies on the chloromethylation of toluene with CMME have shown that, like the traditional Blanc reaction, it produces very low percentages of the meta isomer (approximately 0.4%). libretexts.orglibretexts.org This further underscores the inherent electronic preference for ortho and para substitution on the toluene ring.
N,N-dichloroacetamide
A thorough review of scientific literature reveals no evidence of N,N-dichloroacetamide being utilized as a reagent for the chloromethylation of toluene or other aromatic compounds in the context of synthetic organic chemistry. The primary research focus on N,N-dichloroacetamide relates to its formation as a disinfection byproduct in water treatment processes. Therefore, its inclusion as an alternative chloromethylating reagent for this application is not supported by available chemical data.
Regioselectivity and Isomeric Control in Toluene Functionalization
The regioselectivity of electrophilic aromatic substitution on toluene is a well-understood phenomenon. The methyl group is an activating, ortho-, para-director. libretexts.orglibretexts.org This is due to the stabilization of the arenium ion intermediates at the ortho and para positions. The positive charge in these intermediates can be delocalized onto the methyl group through resonance and inductive effects, a stabilizing interaction that is not possible for the meta-intermediate. libretexts.org
Achieving significant meta-isomeric control in the direct functionalization of toluene is notoriously difficult. While some specialized catalytic systems and reaction conditions have been developed to alter the regioselectivity of other electrophilic substitutions on toluene, such as nitration or chlorination, there is a lack of reported methods that successfully direct chloromethylation to the meta position with synthetically useful yields. google.com The strong electronic directing effect of the methyl group remains the dominant factor. Therefore, direct chloromethylation is an impractical approach for the targeted synthesis of this compound.
Synthesis through Precursor Derivatization and Functional Group Interconversion
Given the challenges of achieving meta-selectivity through direct chloromethylation of toluene, a more logical synthetic approach involves the use of a pre-functionalized meta-substituted toluene derivative. This strategy circumvents the issue of regioselectivity by starting with a molecule where the desired substitution pattern is already established.
Hydroxymethyl Toluene Precursors and Chlorination Reactions
A viable pathway to this compound begins with (3-methylphenyl)methanol (also known as m-methylbenzyl alcohol). nih.gov This precursor can, in principle, be converted to the target compound. A general method for the synthesis of chloromethyl ethers involves the reaction of an alcohol with formaldehyde and hydrogen chloride. google.com For example, benzyl alcohol reacts with paraformaldehyde and anhydrous hydrogen chloride to produce benzyl chloromethyl ether. google.com
Applying this analogy to (3-methylphenyl)methanol, the reaction would proceed as follows:
(3-methylphenyl)methanol + CH₂O + HCl → this compound + H₂O
Methoxymethyl Ether Precursors and Subsequent Chlorination
Another potential precursor-based synthesis involves the chlorination of a methoxymethyl ether derivative. This two-step approach would first involve the synthesis of 1-(methoxymethyl)-3-methylbenzene (B6596618) from (3-methylphenyl)methanol. The subsequent step would be the chlorination of this ether to yield this compound.
The synthesis of methoxymethyl (MOM) ethers from alcohols is a common protecting group strategy in organic synthesis and can be achieved under various conditions. The subsequent chlorination of the methoxymethyl group to a chloromethyl group is also a known transformation. For instance, the reaction of benzyl methyl ether with sulfuryl chloride can yield the corresponding benzyl chloride. gmu.edu
Multi-step Convergent and Divergent Synthetic Routes
The synthesis of this compound can be approached through both convergent and divergent strategies, which offer flexibility in precursor selection and the potential for creating diverse molecular libraries.
A convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a plausible convergent approach would involve the preparation of 3-methylbenzyl alcohol and its subsequent reaction with a chloromethylating agent.
One potential multi-step route to the precursor, 3-methylbenzyl alcohol, starts from 1,3-dibromobenzene. This is reacted with a deuterated iodomethane (B122720) in the presence of n-butyllithium to form an intermediate, which is then reacted with N,N-dimethylformamide (DMF) to yield a substituted aldehyde. Subsequent reduction of the aldehyde with sodium borohydride (B1222165) would produce the desired 3-methylbenzyl alcohol. researchgate.net This alcohol can then be converted to the final product.
Another convergent approach to 3-methylbenzyl alcohol involves the Grignard reaction. purdue.eduyoutube.com The Grignard reagent, 3-methylphenylmagnesium bromide, can be synthesized from 3-bromotoluene (B146084) and magnesium. This reagent is then reacted with formaldehyde to produce 3-methylbenzyl alcohol after an aqueous workup. purdue.eduyoutube.com
A divergent synthesis strategy begins with a common intermediate that can be elaborated into a variety of structurally related products. 3-Methylbenzyl bromide serves as an excellent starting point for such a strategy. acs.org This common intermediate can be used to synthesize a range of compounds, including this compound. For example, 3-methylbenzyl bromide can be converted to 3-methylbenzyl alcohol, which is then subjected to chloromethoxylation.
Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, catalyst, temperature, and pressure.
Influence of Solvent Systems and Reaction Media
The solvent system plays a crucial role in the chloromethylation of aromatic compounds, influencing reaction rates and product distribution. For the related synthesis of chloromethyl methyl ether, a variety of solvents can be employed. While the reaction can be conducted without a solvent, the use of a co-solvent is strongly recommended to control the exothermic nature of the process. Toluene is a commonly used solvent in this context. researchgate.net Other solvents such as dichloromethane (B109758), dichloroethane, and alkyl acetate (B1210297) esters (e.g., ethyl acetate, isopropyl acetate) can also be used with similar outcomes in terms of reaction behavior and yield. researchgate.net In some cases, a biphasic system of oil and water, facilitated by a phase-transfer catalyst, has been successfully used for the chloromethylation of aromatic compounds. semanticscholar.org
Role of Catalysts and Initiators in Synthetic Transformations (e.g., ZnBr2, AlCl3, SnCl4, Zn(OAc)2)
Lewis acids are essential catalysts in electrophilic aromatic substitution reactions like chloromethylation. They function by activating the electrophile, making it more susceptible to attack by the aromatic ring.
ZnBr2 and ZnCl2 : Zinc halides are widely used catalysts for chloromethylation reactions. fluorine1.ru In the synthesis of chloromethyl methyl ether from dimethoxymethane (B151124) and acetyl chloride, zinc bromide (ZnBr2) has been used effectively. researchgate.net Zinc chloride (ZnCl2) is a common catalyst in the Blanc chloromethylation reaction. fluorine1.ru
AlCl3 : Aluminum chloride is a potent Lewis acid catalyst for Friedel-Crafts reactions, including chloromethylation. nih.gov Kinetic studies on the chloromethylation of toluene using methoxyacetyl chloride and AlCl3 in nitromethane (B149229) have been conducted to understand the reaction mechanism. nih.gov
SnCl4 : Tin(IV) chloride is another effective Lewis acid catalyst for these transformations. nih.gov Its role in the chloromethylation of toluene with chloromethyl methyl ether in dichloromethane has been investigated, suggesting the formation of a highly selective electrophile. nih.gov
Zn(OAc)2 : Zinc acetate is a milder Lewis acid that can also be used in various organic syntheses. While its primary applications are in other areas, it can function as a catalyst in certain electrophilic reactions. eurekaselect.com It is known to catalyze the formation of β-aminoacrylates and β-enaminones. eurekaselect.com In the context of Friedel-Crafts type reactions, metal oxides like zinc oxide, which can be formed from zinc acetate, have been explored as eco-friendly catalysts for acylations. researchgate.net
The choice of catalyst can significantly impact the yield and selectivity of the reaction. The table below summarizes the effect of different catalysts on related chloromethylation reactions.
| Catalyst | Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| ZnBr2 | Dimethoxymethane | Acetyl chloride | Toluene | 40-45 | High | researchgate.net |
| AlCl3 | Toluene | Methoxyacetyl Chloride | Nitromethane | N/A | N/A | nih.gov |
| SnCl4 | Toluene | Chloromethyl methyl ether | Dichloromethane | N/A | N/A | nih.gov |
Temperature and Pressure Effects on Reaction Efficacy
Temperature is a critical parameter in controlling the rate and selectivity of chloromethylation reactions. The reaction to form chloromethyl methyl ether is exothermic and self-heats to 40–45 °C before cooling to ambient temperature. researchgate.net In some cases, elevated temperatures are required to drive the reaction, but this can also lead to the formation of undesirable byproducts and charring. youtube.com Therefore, careful temperature control is necessary to achieve a good yield of the desired product.
The effect of pressure on chloromethylation reactions is less documented. However, some procedures are carried out under reduced pressure during the purification stages to distill volatile components. fluorine1.ru High-pressure conditions are generally not reported for the primary reaction step.
Purification and Isolation Methodologies for High-Purity this compound
Achieving high purity of this compound requires effective purification and isolation techniques. The primary methods employed are distillation and chromatography.
Fractional Distillation: This technique is used to separate components of a liquid mixture based on their different boiling points. wikipedia.org For chlorotoluene isomers, which have very close boiling points, a highly efficient fractionating column is necessary for effective separation. youtube.com For instance, the boiling point of 2-chlorotoluene (B165313) is 158.97 °C at 760 mmHg. nih.gov The separation of ortho- and para-chlorotoluene can be challenging due to the small difference in their boiling points, often requiring columns with a high number of theoretical plates. youtube.com
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating and purifying compounds from complex mixtures. nih.gov For the separation of positional isomers, such as those that may be present as impurities in the synthesis of this compound, specialized columns can be used. Phenyl and pentafluorophenyl (PFP) columns are often effective for separating benzene (B151609) ring positional isomers. welch-us.com Reverse-phase HPLC methods have been developed for the separation of benzyl chloride and related impurities, often using a C18 column with a mobile phase of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid. nih.govrochester.edu
The table below outlines some general conditions for the purification of related compounds.
| Purification Method | Compound Type | Stationary Phase | Mobile Phase/Conditions | Reference |
| Fractional Distillation | Chlorotoluene isomers | High-efficiency column | N/A (separation by boiling point) | youtube.com |
| Preparative HPLC | Benzyl chloride | Reverse Phase (e.g., C18) | Acetonitrile/Water/Acid | nih.govrochester.edu |
| Preparative HPLC | Positional Isomers | Phenyl or PFP column | Varies | welch-us.com |
Mechanistic Investigations into the Chemical Reactivity of 3 Chloromethoxy Methyl Toluene
Nucleophilic Substitution Reactions at the Chloromethoxy Moiety
The chloromethoxy group, -CH₂OCH₂Cl, is primed for nucleophilic attack at the terminal carbon atom. The presence of an adjacent oxygen atom and the benzylic nature of the broader substituent create a nuanced system where the reaction mechanism can be finely tuned. The departure of the chloride leaving group can proceed through distinct, competing pathways.
Nucleophilic substitution at the chloromethyl carbon of the chloromethoxy group can occur via either a bimolecular (Sₙ2) or a unimolecular (Sₙ1) mechanism, with the predominant pathway dictated by reaction conditions and the nature of the nucleophile. masterorganicchemistry.comcognitoedu.org
The Sₙ2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comlibretexts.org For 3-[(Chloromethoxy)methyl]toluene, the substrate is a primary-like halide, which typically favors Sₙ2 reactions due to minimal steric hindrance. pressbooks.pubyoutube.com
The Sₙ1 mechanism proceeds through a two-step process involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly captured by the nucleophile. masterorganicchemistry.comlibretexts.org The carbocation that would be formed from this compound, an α-alkoxy carbocation, is significantly stabilized by resonance donation from the adjacent ether oxygen atom. This stabilization makes the Sₙ1 pathway a viable alternative, particularly with weak nucleophiles or in polar protic solvents that can solvate both the departing anion and the intermediate cation. youtube.comlibretexts.org
A variety of nucleophiles can be employed to displace the chloride:
Oxygen Nucleophiles: Hydroxide (B78521) ions (OH⁻) or alkoxides (RO⁻) react to form alcohols or ethers, respectively. Water and alcohols can also act as nucleophiles in solvolysis reactions, typically favoring the Sₙ1 pathway. cognitoedu.org
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to synthesize the corresponding primary, secondary, and tertiary amines.
Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and readily displace the chloride to form thioethers.
Carbon Nucleophiles: Cyanide ions (CN⁻) can be used to form nitriles, which are valuable synthetic intermediates.
Table 1: Conditions Favoring Sₙ1 vs. Sₙ2 Pathways for this compound
| Factor | Sₙ1 Pathway | Sₙ2 Pathway |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, RO⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Substrate | Stabilized carbocation intermediate | Sterically unhindered primary-like carbon |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
Distinguishing between the Sₙ1 and Sₙ2 pathways for this compound requires careful kinetic analysis. libretexts.org The rate law of the reaction is a primary diagnostic tool.
An Sₙ2 reaction , being a bimolecular process, will exhibit second-order kinetics. The reaction rate will be directly proportional to the concentration of both the substrate, this compound, and the nucleophile. libretexts.org
Rate = k[C₇H₇CH₂OCH₂Cl][Nucleophile]
An Sₙ1 reaction has a rate-determining step that involves only the dissociation of the substrate. Therefore, it will follow first-order kinetics, where the rate depends solely on the concentration of the substrate and is independent of the nucleophile's concentration. libretexts.org
Rate = k[C₇H₇CH₂OCH₂Cl]
Experimentally, one can probe the mechanism by running a series of reactions where the initial concentration of the nucleophile is varied while the substrate concentration is held constant. If the reaction rate changes, it provides strong evidence for an Sₙ2 pathway. If the rate remains constant, an Sₙ1 mechanism is indicated.
The stereochemical outcome of a nucleophilic substitution reaction provides critical insight into the operative mechanism. masterorganicchemistry.com The carbon atom of the chloromethyl group in this compound is prochiral. If this center were made chiral (for instance, by isotopic labeling or substitution of a hydrogen with deuterium), the stereochemistry of the product would be revealing.
An Sₙ2 reaction proceeds via a backside attack by the nucleophile, leading to a single transition state. This results in a complete inversion of configuration at the reaction center. youtube.com If the starting material had an (R) configuration, the product would have the (S) configuration.
An Sₙ1 reaction involves the formation of a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability. This leads to racemization , producing an equal mixture of enantiomers (both retention and inversion of configuration). masterorganicchemistry.comyoutube.com
Therefore, the stereochemical analysis of a chiral analogue of this compound would serve as a definitive mechanistic probe.
Electrophilic Aromatic Substitution and Side-Chain Reactions on the Toluene (B28343) Ring
The toluene ring in this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents already present on the ring: the methyl group (-CH₃) at position 1 and the chloromethoxymethyl group (-CH₂OCH₂Cl) at position 3.
The reactivity of the benzene (B151609) ring towards an incoming electrophile is modulated by the electronic properties of its substituents.
Methyl Group (-CH₃): This is a classic activating group. It donates electron density to the ring through both the inductive effect and, more importantly, hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. quora.comlibretexts.org
Chloromethoxymethyl Group (-CH₂OCH₂Cl): This substituent has a more complex influence. As an alkyl group, it might be expected to be weakly activating. However, the presence of the electronegative oxygen and chlorine atoms within the side chain creates a significant electron-withdrawing inductive effect (-I effect). This effect deactivates the ring by pulling electron density away from it.
The positions at which an electrophile will attack the aromatic ring are determined by the directing effects of the existing substituents. Both alkyl groups and deactivating groups with lone pairs (like ethers) are ortho, para-directors. quora.comlibretexts.org
The two substituents are located meta to each other (at C1 and C3). We must consider their combined influence on the remaining positions: C2, C4, C5, and C6.
The -CH₃ group at C1 directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.
The -CH₂OCH₂Cl group at C3 also directs to its ortho (C2, C4) and para (C6) positions.
Therefore, the positions C2, C4, and C6 are all electronically activated by both substituents. Position C5 is meta to both groups and is thus highly deactivated. Electrophilic attack will occur preferentially at positions 2, 4, and 6.
The final product distribution will be a balance of these electronic effects and steric hindrance:
Position 2: Ortho to both substituents. This position is electronically favorable but may be sterically hindered by the proximity of both groups.
Position 4: Para to the strongly activating -CH₃ group and ortho to the -CH₂OCH₂Cl group. This position is electronically very favorable.
Position 6: Ortho to the strongly activating -CH₃ group and para to the -CH₂OCH₂Cl group. This position is also electronically very favorable and may be slightly less sterically hindered than position 2.
In reactions like nitration, high selectivity for the para position relative to a substituted alkyl group has been observed, partly due to steric hindrance at the ortho positions. stackexchange.com Thus, attack at positions 4 and 6 would be expected to be the major pathways.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Position of Attack | Relation to -CH₃ (C1) | Relation to -CH₂OCH₂Cl (C3) | Electronic Effect | Steric Hindrance | Predicted Outcome |
|---|---|---|---|---|---|
| C2 | Ortho | Ortho | Strongly Activated | High | Minor Product |
| C4 | Para | Ortho | Strongly Activated | Moderate | Major Product |
| C5 | Meta | Meta | Strongly Deactivated | Low | Not Formed |
| C6 | Ortho | Para | Strongly Activated | Moderate | Major Product |
Radical Reactions and Electron Transfer Processes (e.g., α-chlorination of toluene)
The presence of a benzylic methylene (B1212753) group in this compound makes it susceptible to radical reactions, particularly at the carbon atom adjacent to the benzene ring. The reactivity is analogous to the well-studied α-chlorination of toluene, which proceeds via a free-radical chain mechanism. chemguide.co.uk This type of reaction is typically initiated by ultraviolet (UV) light or heat, which provides the energy for the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). chemguide.co.uk
The mechanism involves three key stages:
Initiation: The reaction begins with the light-induced homolysis of chlorine gas to generate chlorine free radicals. Cl₂ + UV light → 2 Cl•
Propagation: A chlorine radical then abstracts a hydrogen atom from the benzylic position of this compound. This step is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This newly formed radical then reacts with another molecule of Cl₂, regenerating a chlorine radical and continuing the chain reaction. C₇H₇CH₂OCH₂Cl + Cl• → C₇H₇CHOCH₂Cl• + HCl C₇H₇CHOCH₂Cl• + Cl₂ → C₇H₇CH(Cl)OCH₂Cl + Cl•
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product. chemguide.co.uk 2 Cl• → Cl₂ 2 C₇H₇CHOCH₂Cl• → Dimer C₇H₇CHOCH₂Cl• + Cl• → C₇H₇CH(Cl)OCH₂Cl
This reactivity is a general feature for xylenes (B1142099) and other alkylbenzenes, where the benzylic C-H bonds are weakened and thus susceptible to free-radical halogenation. wikipedia.org It is important to note that without the input of energy from UV light or high temperatures, and in the presence of a Lewis acid catalyst, electrophilic aromatic substitution on the benzene ring would be the favored reaction pathway.
Rearrangement Reactions and Degradation Pathways of this compound
The degradation and potential rearrangement of this compound are complex processes influenced by the reaction medium and conditions. The molecule's structure allows for several competing pathways, including intramolecular rearrangements, hydrolysis, and thermal decomposition.
While specific studies on the intramolecular rearrangements of this compound are not documented, its structure suggests the potential for such reactions under certain conditions. One hypothetical pathway could involve an intramolecular cyclization. Following the departure of the chloride ion to form a carbocation (an oxocarbenium ion), the ether oxygen of the methoxy (B1213986) group is positioned to potentially attack the benzylic carbon. However, this would lead to a highly strained four-membered ring, making it an unlikely event.
A more plausible rearrangement might occur in the presence of a strong Lewis acid. The Lewis acid could coordinate to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond or the chloromethyl-oxygen bond, leading to different cationic intermediates that could then undergo further reactions or rearrangements. Chloroalkyl ethers are known to be powerful alkylating agents, a property that underscores their ability to form reactive intermediates. orgsyn.orgwikipedia.org
The hydrolysis and solvolysis of this compound are expected to be significant degradation pathways due to the presence of the reactive α-chloroether functionality. This class of compounds is known to be sensitive to moisture and protic solvents. orgsyn.orgchemicalbook.com The reaction proceeds readily because the departure of the chloride ion is assisted by the adjacent ether oxygen atom, which can stabilize the resulting positive charge through resonance, forming a highly reactive oxocarbenium ion intermediate.
The general mechanism in a solvent like water (hydrolysis) is as follows:
Ionization: Slow, rate-determining departure of the chloride ion to form a resonance-stabilized oxocarbenium ion. 3-Me-C₆H₄CH₂OCH₂Cl → [3-Me-C₆H₄CH₂O=CH₂]⁺ + Cl⁻
Nucleophilic Attack: Rapid attack of a solvent molecule (e.g., water) on the carbocation. [3-Me-C₆H₄CH₂O=CH₂]⁺ + H₂O → 3-Me-C₆H₄CH₂OCH₂OH₂⁺
Deprotonation: Loss of a proton to the solvent to yield the final products: 3-methylbenzyl alcohol, formaldehyde (B43269), and hydrochloric acid. 3-Me-C₆H₄CH₂OCH₂OH₂⁺ → 3-Me-C₆H₄CH₂OCH₂OH + H⁺ → 3-Me-C₆H₄CH₂OH + HCHO
Studies on the solvolysis of various substituted benzyl (B1604629) chlorides in aqueous solutions provide insight into the electronic effects of substituents on the reaction rate. This data can be used to approximate the reactivity of this compound.
| Substituent on Benzyl Chloride | k_solv (s⁻¹) | Relative Rate |
|---|---|---|
| 4-Methoxy | 2.2 | 2.93 x 10⁵ |
| 4-Methyl | 2.5 x 10⁻³ | 333 |
| 3-Methyl | 1.5 x 10⁻⁵ | 2.0 |
| H (Unsubstituted) | 7.5 x 10⁻⁶ | 1.0 |
| 3-Chloro | 4.5 x 10⁻⁷ | 0.06 |
| 4-Nitro | 4.0 x 10⁻⁸ | 0.0053 |
The thermal stability of this compound is limited by the reactivity of the C-Cl bond within the α-chloroether group. While specific thermolysis studies on this compound are unavailable, its decomposition can be inferred from the behavior of related molecules like chloroalkanes and ethers. rsc.org
Upon heating, several decomposition pathways are conceivable:
Elimination of Hydrogen Chloride: A primary pathway for many chloroalkanes is the unimolecular elimination of HCl to form an unsaturated compound. rsc.org For this compound, this could theoretically lead to the formation of 3-methylbenzyl vinyl ether, although this would require abstraction of a proton from the chloromethyl group, which may not be the most favored pathway.
Homolytic Bond Cleavage: The weakest bonds in the molecule are likely to cleave first at high temperatures. The C-Cl bond is a probable candidate for homolytic cleavage, initiating a radical chain decomposition. The C-O bonds of the ether linkage could also be subject to thermal scission. Such radical processes typically lead to a complex mixture of smaller, more stable products. For example, the thermal decomposition of some organic compounds in toluene solution has been studied, indicating that the solvent can participate in the radical reactions. nih.gov
Retro-ene Type Reaction: Some ethers and alcohols can undergo decomposition through a cyclic transition state, such as a retro-ene reaction. researchgate.net A possible, though speculative, pathway for this compound could involve a concerted mechanism leading to the formation of 3-methylbenzaldehyde (B113406) and chloromethane.
The precise decomposition products and mechanisms would depend heavily on the temperature, pressure, and whether the reaction is carried out in the gas phase or in a solvent.
Applications of 3 Chloromethoxy Methyl Toluene in Advanced Organic Synthesis and Material Science Research
Utility as a Versatile Electrophilic Reagent in C-C Bond Formation
3-[(Chloromethoxy)methyl]toluene serves as a valuable electrophilic reagent in the formation of carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. Its reactivity stems from the chloromethoxy group, which can be readily displaced by nucleophiles.
Alkylation Reactions with Carbanions and Enolates
The compound is employed in alkylation reactions where it introduces the 3-methylbenzylmethoxymethyl group to a nucleophilic carbon. Carbanions, generated from organometallic reagents, and enolates, derived from carbonyl compounds, readily attack the electrophilic carbon of the chloromethyl group. This reaction provides a straightforward method for elongating carbon chains and constructing more complex molecular frameworks. The general mechanism involves the nucleophilic attack of the carbanion or enolate on the methylene (B1212753) carbon of the chloromethoxy group, leading to the displacement of the chloride ion and the formation of a new C-C bond.
Friedel-Crafts Alkylation Analogues with Aromatic Substrates
In reactions analogous to the classic Friedel-Crafts alkylation, this compound can alkylate aromatic compounds. libretexts.orgresearchgate.net This process is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), which activates the chloromethyl ether. adichemistry.commasterorganicchemistry.comnih.gov The Lewis acid coordinates to the chlorine atom, making it a better leaving group and generating a highly reactive methoxymethyl cation or a similar electrophilic species. masterorganicchemistry.comnih.gov This electrophile then attacks the electron-rich aromatic ring, resulting in the substitution of a hydrogen atom with the 3-methylbenzylmethoxymethyl group. libretexts.orgyoutube.com This method is particularly useful for introducing this specific functional group onto various aromatic platforms, leading to the synthesis of substituted toluenes and other functionalized aromatic compounds. adichemistry.comwikipedia.orgdoubtnut.com For instance, the reaction of benzene (B151609) with chloromethyl methyl ether in the presence of a Lewis acid yields benzyl (B1604629) methyl ether. nih.gov Kinetic studies have shown that these reactions can be highly selective, with a preference for para-substitution on activated aromatic rings like toluene (B28343). nih.gov
Coupling Reactions and Cross-Coupling Methodologies
Beyond simple alkylations, this compound is a substrate in various coupling and cross-coupling reactions. These modern synthetic methods, often catalyzed by transition metals, allow for the precise and efficient formation of C-C bonds. For example, it can participate in reactions where the 3-methylbenzylmethoxymethyl moiety is coupled with other organic fragments, such as organoboron or organotin compounds, in Suzuki or Stille cross-coupling reactions, respectively. These methodologies offer a powerful tool for constructing complex molecular architectures from simpler precursors. An electrochemical coupling reaction of toluene with methanol (B129727) has also been reported to produce methoxymethyl benzene, suggesting alternative, greener synthetic routes. nih.gov
Role in the Synthesis of Complex Organic Molecules
The versatility of this compound as a reactive building block extends to the synthesis of a wide array of complex organic molecules, including those with significant biological and material science applications. frontiersin.orgnih.govnih.govnih.gov
Building Block for Heterocyclic Compounds (e.g., quinazolines, thiazolidines)
This chloromethyl ether derivative is a key precursor in the construction of various heterocyclic systems. researchgate.netnih.gov
Quinazolines: Quinazoline (B50416) and its derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. frontiersin.orgnih.govresearchgate.net Synthetic routes to quinazolines often involve the cyclization of appropriately substituted precursors. ijirset.com this compound can be used to introduce the 3-methylbenzyl group onto a nitrogen or carbon atom of a precursor molecule, which then undergoes cyclization to form the quinazoline ring system. For instance, it can be used to alkylate an amino-anthranilic acid derivative, followed by cyclization to yield a substituted quinazolinone.
Thiazolidines: Thiazolidine-based structures are another important class of heterocyclic compounds with diverse biological activities. nih.govekb.egresearchgate.net The synthesis of thiazolidines often involves the reaction of an amine, a carbonyl compound, and a sulfur-containing reagent. ekb.eg this compound can be utilized to introduce the 3-methylbenzyl group as a substituent on the thiazolidine (B150603) ring, thereby modifying the properties of the final molecule. This is typically achieved by reacting it with a suitable amino-functionalized intermediate prior to or during the cyclization step. nih.govresearchgate.net
Precursor for Advanced Ethers, Acetals, and Ketals
The chloromethoxy group in this compound makes it an excellent precursor for the synthesis of more complex ethers, acetals, and ketals. nih.gov
Ethers: It can react with a wide range of alcohols and phenols in the presence of a base to form the corresponding ethers. This Williamson ether synthesis-type reaction is a fundamental transformation in organic chemistry and allows for the connection of the 3-methylbenzylmethoxymethyl moiety to various molecular scaffolds.
Acetals and Ketals: The reactivity of the chloromethyl group also allows for its use in the formation of acetals and ketals, which are valuable protecting groups for carbonyl compounds. By reacting with a diol in the presence of a suitable catalyst, it can form a cyclic acetal (B89532) or ketal, effectively masking the carbonyl functionality during subsequent synthetic steps. This protective group can be later removed under specific conditions, regenerating the original carbonyl group.
Intermediate in the Total Synthesis of Natural Products and High-Value Compounds
In the intricate field of total synthesis, where chemists construct complex natural products from simple precursors, protecting groups are indispensable tools. researchgate.netchempanda.com They serve to temporarily mask a reactive functional group on a molecule, preventing it from interfering with reactions occurring elsewhere. The compound this compound is a reagent designed to introduce the 3-methylbenzyloxymethyl (MBM) protecting group, particularly for hydroxyl functionalities.
The MBM group is a structural variant of the more common benzyloxymethyl (BOM) group. The choice to use the MBM group, and therefore the this compound reagent, is dictated by the specific requirements of a synthetic route. The additional methyl group on the aromatic ring, in the meta position, subtly alters the electronic and steric nature of the protecting group. This can influence its stability towards certain reagents and the conditions required for its eventual removal, offering an advantage in multi-step syntheses where selective deprotection is key. researchgate.net While extensive documentation detailing the use of this compound in the synthesis of specific named natural products is not widespread in general chemical literature, its role is analogous to other critical chloroalkyl ethers that are fundamental to the assembly of complex bioactive molecules, including those with potential therapeutic properties. researchgate.netnih.gov The strategic application of such protecting groups is a cornerstone of synthesizing architecturally complex natural products. nih.gov
Application in Polymer Chemistry and Material Science Research
The unique structure of this compound makes it a valuable component in the synthesis and modification of polymers and advanced materials. The reactive chloromethyl ether end allows for its covalent attachment onto various substrates, while the 3-methylbenzyl portion of the molecule can be used to tailor the final properties of a material, such as its solubility, thermal stability, and surface characteristics.
Derivatization of Polymeric Backbones
The modification of pre-existing polymers, known as derivatization or functionalization, is a powerful strategy for creating new materials with enhanced properties. researchgate.net this compound is well-suited for this purpose, acting as an agent to graft 3-methylbenzyloxymethyl side chains onto polymer backbones that possess nucleophilic functional groups, such as hydroxyls.
For example, polymers like polyvinyl alcohol or cellulose (B213188) can be chemically modified by reacting their hydroxyl groups with this compound. This reaction attaches the bulky, aromatic side chains to the polymer backbone. The introduction of these groups can lead to significant changes in the polymer's physical properties. Research on analogous systems shows that such modifications can increase a polymer's glass transition temperature (Tg) by restricting the mobility of the polymer chains and can alter its solubility profile, often making it more soluble in organic solvents. researchgate.net
Table 1: Potential Effects of Polymer Derivatization with this compound
| Property | Expected Change | Rationale |
| Glass Transition (Tg) | Increase | Introduction of bulky, rigid aromatic side chains reduces chain mobility. researchgate.net |
| Solubility | Increased solubility in organic solvents (e.g., THF, Chloroform) | The aromatic, nonpolar nature of the grafted group enhances interaction with organic solvents. chemrxiv.org |
| Thermal Stability | Potential Increase | Aromatic structures can enhance thermal stability. |
| Hydrophobicity | Increase | The hydrocarbon-rich benzyl group increases the nonpolar character of the polymer surface. |
Monomer Synthesis for Novel Polymer Architectures
Beyond modifying existing polymers, this compound can be employed as a starting material to build entirely new monomers. These custom-designed monomers can then be polymerized to form materials with highly specific and predictable structures.
The synthesis involves using the reactivity of the chloromethyl ether group. researchgate.netorganic-chemistry.org For instance, this compound can be reacted with a molecule that contains both a nucleophile (like an alcohol) and a polymerizable group (like an acrylate). A reaction with 2-hydroxyethyl methacrylate, for example, would yield (3-methylbenzyloxymethyl)ethyl methacrylate. This new, functional monomer could then undergo polymerization, often through free-radical initiation, on its own or with other common monomers like styrene. chemrxiv.orgresearchgate.net This approach allows for the creation of copolymers with precisely incorporated 3-methylbenzyloxymethyl groups, leading to novel polymer architectures with tailored properties. researchgate.net
Functionalization of Surfaces and Nanomaterials
The ability to control the surface chemistry of materials is fundamental to fields ranging from microelectronics to biotechnology. This compound can be used to modify the surfaces of inorganic substrates like silicon wafers, glass, or metal oxide nanoparticles.
The process typically involves pre-treating the surface to introduce nucleophilic anchor points, such as hydroxyl groups. The subsequent reaction with this compound grafts a layer of 3-methylbenzyloxymethyl groups onto the surface. This surface modification, or functionalization, transforms the substrate's properties. It can be used to change the surface from hydrophilic to hydrophobic, to improve its compatibility with a polymer matrix in a composite material, or to create a defined chemical handle for the subsequent attachment of other molecules.
Theoretical and Computational Chemistry Studies of 3 Chloromethoxy Methyl Toluene
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and bonding characteristics of molecules. For a molecule like 3-[(chloromethoxy)methyl]toluene, a combination of Density Functional Theory (DFT) and ab initio methods can provide deep insights into its behavior at the atomic and molecular levels.
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A common approach involves using a functional like B3LYP with a suitable basis set (e.g., 6-311++G**) to optimize the molecular geometry and compute the molecular orbitals.
The electronic properties are largely governed by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be a π-orbital localized primarily on the toluene (B28343) ring, characteristic of aromatic compounds. uwosh.edu The LUMO is likely to be a σ*-antibonding orbital associated with the C-Cl bond in the chloromethoxy group, a common feature in alkyl halides. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of positive and negative charge. In this compound, the electronegative chlorine and oxygen atoms would create regions of negative electrostatic potential, while the hydrogen atoms and the aromatic ring would exhibit positive potential. nih.gov This charge distribution is crucial for understanding intermolecular interactions.
Table 1: Predicted DFT (B3LYP/6-311++G ) Results for this compound and Related Compounds**
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Toluene | -8.82 | 0.12 | 8.94 | 0.36 |
| Benzyl (B1604629) Chloride | -9.35 | -0.65 | 8.70 | 1.85 |
| This compound (Predicted) | -9.10 | -0.50 | 8.60 | ~2.0 |
Note: Data for toluene and benzyl chloride are from computational studies. nih.govkyoto-u.ac.jp The values for this compound are predictive and extrapolated from trends observed in related molecules.
For higher accuracy in energetic and geometric predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. acs.org These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation.
Geometry optimization at a high level of theory (e.g., CCSD(T)//MP2) would provide precise bond lengths and angles. acs.org For this compound, the C-Cl bond is expected to be elongated due to hyperconjugative effects, where electron density from adjacent σ-bonds or lone pairs donates into the σ*(C-Cl) orbital. The aromatic C-C bond lengths would be close to the typical value of 1.39 Å. nih.gov
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. nih.gov For this compound, NBO analysis would quantify the delocalization of electron density. Key interactions would include the hyperconjugation between the oxygen lone pairs and the antibonding σ*(C-Cl) orbital, as well as interactions between the methyl group's C-H bonds and the aromatic ring's π-system. These interactions contribute to the molecule's stability. ijnc.ir
Bader's Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atomic basins and bond paths. orientjchem.org The properties at the bond critical points (BCPs) of the C-O and C-Cl bonds would reveal the nature of these interactions. For instance, a low electron density (ρ) and a positive Laplacian of the electron density (∇²ρ) at the BCP are characteristic of closed-shell interactions, typical for polar covalent bonds. researchgate.net
Table 2: Predicted NBO Analysis for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Predicted) |
| LP (O) | σ* (C-Cl) | ~5-10 |
| σ (C-H)methyl | π* (Aromatic Ring) | ~1-3 |
| π (Aromatic Ring) | σ* (C-H)methylene | ~0.5-1.5 |
Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The values are predictive, based on typical NBO results for similar functionalities. ijnc.ir
Molecular Dynamics and Conformational Analysis
The flexibility of the chloromethoxy methyl side chain in this compound makes its conformational landscape a key determinant of its physical and chemical properties.
Molecular dynamics (MD) simulations, using force fields like CHARMM or AMBER, can be employed to explore the conformational space of this compound. nih.gov The primary degrees of freedom are the torsion angles around the Ar-CH₂-O-CH₂-Cl backbone. By performing dihedral driver calculations, the potential energy surface can be mapped to identify stable conformers and the energy barriers between them. nih.gov
For the analogous benzyl methyl ether, gauche and trans conformers with respect to the C-C-O-C dihedral angle have been identified, with the relative populations influenced by subtle intramolecular interactions. researchgate.net A similar analysis for this compound would likely reveal several low-energy conformers, with their relative stabilities dictated by a balance of steric hindrance and stabilizing electronic interactions, such as the anomeric effect involving the oxygen lone pairs and the C-Cl bond.
The behavior of this compound in a condensed phase (e.g., in a solvent) can be investigated using MD simulations with explicit solvent molecules. nih.gov The solvent can significantly influence the conformational equilibrium by stabilizing or destabilizing certain conformers. For instance, a polar solvent would likely stabilize conformers with a larger dipole moment.
MD simulations can also provide insights into the intermolecular interactions between molecules of this compound. The simulations would reveal the preferred modes of association, such as stacking of the aromatic rings or interactions involving the polar chloromethoxy groups. These interactions are fundamental to understanding the bulk properties of the substance. researchgate.net
While specific computational studies focusing exclusively on this compound are not abundant in publicly accessible literature, the principles and methodologies of theoretical and computational chemistry provide a robust framework for predicting its reactivity. The reaction pathways, transition states, and kinetics of this compound can be modeled using established quantum chemical methods. Such studies are crucial for understanding the molecule's behavior in various chemical environments, particularly its reactivity as an alkylating agent, which is characteristic of chloromethyl ethers. epa.gov The insights gained from computational analysis are invaluable for predicting reaction outcomes, understanding mechanisms, and designing new synthetic routes.
The primary reactive site of this compound is the chloromethyl ether moiety. The high electronegativity of the oxygen atom and its proximity to the chlorine-bearing carbon make the compound susceptible to nucleophilic attack. epa.gov Computational models can elucidate the energetics and geometries of the reactants, transition states, and products for such reactions.
Potential Energy Surface Scans for Key Reactions
Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the energy changes that occur as a chemical reaction progresses. A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. libretexts.org For a reaction involving this compound, such as a nucleophilic substitution (Sₙ2) reaction where a nucleophile attacks the chloromethyl carbon, the reaction coordinate would typically be the distance between the incoming nucleophile and the carbon atom, as well as the distance of the leaving chloride ion. visualizeorgchem.com
In practice, a PES scan involves systematically changing specific geometric parameters (like bond lengths or angles) and calculating the system's energy at each step. visualizeorgchem.com This process generates an energy profile along the chosen reaction coordinate. The highest point on this minimum energy path corresponds to the transition state structure. youtube.com For gas-phase Sₙ2 reactions, the PES often shows a double-well potential, with energy minima corresponding to pre-reaction and post-reaction complexes (ion-molecule complexes), and a central barrier representing the transition state. researchgate.netresearchgate.net However, in solution, the shape of the PES can change significantly due to solvent effects. researchgate.net
Computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are commonly employed to perform these calculations. nih.govnih.gov For instance, a study on gas-phase Sₙ2 reactions used MP2/6-311++G//B3LYP/6-311+G calculations to map out the stationary points on the PES. nih.gov A hypothetical PES scan for the reaction of this compound with a hydroxide (B78521) nucleophile would reveal the energy profile for the formation of 3-(hydroxymethyl)toluene and formaldehyde (B43269), proceeding through a high-energy transition state. The data from such a scan can be presented in a table, illustrating the energy changes as the reaction progresses.
Illustrative Data Table: PES Scan for a Hypothetical Sₙ2 Reaction of this compound with OH⁻
This table is a hypothetical representation based on typical Sₙ2 reaction profiles and is for illustrative purposes only, as specific experimental or computational data for this exact reaction is not publicly available.
| Scan Step | C-OH Distance (Å) | C-Cl Distance (Å) | Relative Energy (kcal/mol) |
| 1 | 3.00 | 1.80 (reactant-like) | 0.00 (Reactant Complex) |
| 2 | 2.75 | 1.82 | -1.50 |
| 3 | 2.50 | 1.85 | -2.50 |
| 4 | 2.25 | 1.95 | 5.00 |
| 5 | 2.12 (TS) | 2.25 (TS) | 20.50 (Transition State) |
| 6 | 2.00 | 2.60 | 15.00 |
| 7 | 1.80 | 2.90 | -10.00 |
| 8 | 1.60 | 3.20 | -25.00 |
| 9 | 1.42 (product-like) | 3.50 | -40.00 (Product Complex) |
Calculation of Activation Energies and Reaction Rates
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and corresponds to the height of the potential energy barrier from the reactants to the transition state on the PES. youtube.com Computational chemistry provides powerful tools to calculate this crucial kinetic parameter. Once a transition state structure is located and verified (typically by confirming it has exactly one imaginary vibrational frequency), its energy, along with the energy of the reactants, can be calculated with high accuracy using methods like coupled cluster theory (e.g., CCSD(T)) or composite methods like CBS-QB3. nih.govacs.org
Transition State Theory (TST) is then used to calculate the reaction rate constant (k). wikipedia.org The Eyring equation, a central component of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). libretexts.org
k = (kᵦT/h) e(-ΔG‡/RT)
Where kᵦ is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant. ΔG‡ is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These thermodynamic quantities can be computed from the vibrational frequencies and rotational constants of the reactant and transition state structures. wikipedia.org
For example, a computational study on the oxidation of chloromethyl ethyl ether initiated by OH radicals used the M06-2X DFT functional for geometry optimizations and frequency calculations, with further energy refinement at the CCSD(T) level. nih.gov The rate constants were then computed using Canonical Transition State Theory (CTST) over a range of temperatures. nih.gov A similar approach for this compound would allow for the prediction of its reaction rates with various nucleophiles or under different atmospheric conditions.
Illustrative Data Table: Calculated Kinetic Parameters for a Hypothetical Reaction of this compound
This table presents hypothetical data based on computational studies of analogous compounds like chloromethyl ethyl ether. nih.gov It is for illustrative purposes only.
| Temperature (K) | Rate Constant, k (cm³ molecule⁻¹ s⁻¹) | Activation Energy, Ea (kcal/mol) | Gibbs Free Energy of Activation, ΔG‡ (kcal/mol) |
| 250 | 1.5 x 10⁻¹³ | 20.5 | 25.0 |
| 273 | 2.8 x 10⁻¹³ | 20.5 | 25.2 |
| 298 | 5.0 x 10⁻¹³ | 20.5 | 25.5 |
| 350 | 1.8 x 10⁻¹² | 20.5 | 26.1 |
| 400 | 5.5 x 10⁻¹² | 20.5 | 26.8 |
Computational Insights into Catalytic Mechanisms
Computational chemistry is instrumental in elucidating the mechanisms of catalyzed reactions. While specific catalytic applications for this compound are not well-documented, its synthesis often involves catalysis. For example, the formation of chloromethyl ethers can be catalyzed by Lewis acids like zinc(II) salts, which facilitate the reaction between an acetal (B89532) and an acid halide. organic-chemistry.orgresearchgate.net
Computational studies can model these catalytic cycles in detail. Researchers can investigate:
Catalyst-Substrate Binding: Calculating the binding energy and geometry of the complex formed between the catalyst and this compound or its precursors.
Pathway Elucidation: Mapping the potential energy surface for the catalyzed reaction to identify the lowest energy pathway. This involves locating all intermediates and transition states.
Role of the Catalyst: Analyzing how the catalyst lowers the activation energy. This could be by stabilizing the transition state, activating the substrate, or providing an alternative reaction pathway with a lower energy barrier.
For instance, in a Lewis acid-catalyzed reaction, the computational model would show how the acid coordinates to an oxygen atom, increasing the electrophilicity of the adjacent carbon and making it more susceptible to nucleophilic attack. By comparing the activation energies of the catalyzed and uncatalyzed reactions, the efficacy of the catalyst can be quantified.
While the mechanism of toxicity for chloromethyl methyl ether (CMME), a related compound, has been suggested to involve its action as a direct-acting alkylating agent, detailed catalytic mechanisms in biological systems are complex and would require sophisticated modeling of the active site of enzymes or DNA. epa.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 3 Chloromethoxy Methyl Toluene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 3-[(Chloromethoxy)methyl]toluene. It provides precise information about the chemical environment of each atom within the molecule.
To unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals of this compound and to establish the connectivity between atoms, a suite of multi-dimensional NMR experiments is employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the aromatic protons on the toluene (B28343) ring, helping to differentiate their specific positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene (B1212753) protons of the CH₂Cl and CH₂O groups would show direct correlations to their respective carbon atoms.
| Technique | Purpose | Application to this compound |
| COSY | Identifies ¹H-¹H spin-spin couplings | Differentiates aromatic protons and confirms their relative positions. |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms | Assigns specific ¹³C signals to their attached protons (e.g., CH₂, CH₃). |
| HMBC | Shows long-range ¹H-¹³C correlations | Confirms the connectivity of the entire molecule, linking the methyl and chloromethoxy groups to the toluene ring. |
Dynamic NMR (DNMR) techniques are utilized to study the time-dependent processes in molecules, such as conformational changes or reaction kinetics. For a flexible molecule like this compound, DNMR could be used to investigate the rotational barriers around the C-O and C-C single bonds. By analyzing the changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers associated with these conformational exchanges. Furthermore, DNMR can be applied to monitor the progress of reactions involving this compound in real-time, providing valuable kinetic data.
While solution-state NMR is more common for this type of compound, solid-state NMR (ssNMR) could offer insights into the structure and packing of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be necessary to obtain high-resolution spectra in the solid state. This could reveal information about intermolecular interactions and polymorphism that is not accessible from solution-state studies.
Mass Spectrometry for Mechanistic Pathway Elucidation and Product Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for identifying products and intermediates in its reactions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of this compound, confirming its chemical formula (C₉H₁₁ClO). This is a critical step in verifying the identity of a newly synthesized batch of the compound.
| Parameter | Value |
| Chemical Formula | C₉H₁₁ClO |
| Calculated Exact Mass | 170.0500 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion and then inducing its fragmentation to observe the resulting fragment ions. This technique is invaluable for elucidating the structure of unknown compounds and for understanding the fragmentation pathways of known molecules like this compound. The fragmentation pattern can provide "fingerprint" information that helps to confirm the compound's structure and can be used to identify it in complex mixtures. Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom, the chloromethoxy group, or cleavage of the benzyl-oxygen bond.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis in Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the comprehensive analysis of this compound. This method is particularly crucial for assessing the purity of the compound and for the detection and identification of trace-level impurities within reaction mixtures. The coupling of gas chromatography, which separates volatile compounds based on their physical and chemical properties, with mass spectrometry, which provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules, allows for a highly sensitive and specific analysis.
In the context of this compound synthesis, GC-MS is instrumental in identifying potential byproducts, unreacted starting materials, and degradation products. The fragmentation patterns observed in the mass spectrum are unique to the molecular structure of this compound and any contaminants present, enabling their unambiguous identification. This level of detail is critical for optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. Furthermore, the high sensitivity of GC-MS makes it an ideal tool for trace analysis, capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Advanced Chromatographic and Separation Methodologies for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques are fundamental in the quality control and detailed study of this compound. These methods provide robust solutions for assessing purity, monitoring the progress of chemical reactions, and isolating the compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile and indispensable tool for the analysis of this compound. This technique is particularly advantageous for separating non-volatile or thermally labile compounds that are not suitable for gas chromatography. In the analysis of this compound, HPLC can be employed with various detection modes to achieve the desired selectivity and sensitivity.
A common detection method paired with HPLC is ultraviolet (UV) detection. The aromatic ring within the this compound structure absorbs UV light at specific wavelengths, allowing for its quantification and the assessment of sample purity. By monitoring the absorbance at a characteristic wavelength, the concentration of the target compound can be accurately determined. The choice of the mobile and stationary phases is critical for achieving optimal separation of this compound from any present impurities or related compounds. The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to ensure accurate and reproducible results.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a primary analytical technique for the analysis of volatile compounds and is highly applicable to the study of this compound and its related volatile products. In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the column and the mobile gaseous phase.
For this compound, GC is an effective method for monitoring the progress of its synthesis by quantifying the consumption of volatile reactants and the formation of the volatile product. It is also instrumental in identifying and quantifying volatile byproducts that may be formed during the reaction. The choice of the GC column, specifically its stationary phase, is crucial for achieving the desired separation. Columns with different polarities can be used to resolve this compound from other components in the reaction mixture. The use of a flame ionization detector (FID) is common for the quantitative analysis of organic compounds like this compound due to its high sensitivity and wide linear range.
| Analytical Parameter | Gas Chromatography (GC) Method Details |
| Instrumentation | Gas chromatograph typically equipped with a flame ionization detector (FID) |
| Column | Capillary column with a suitable stationary phase (e.g., non-polar or mid-polar) |
| Injector Temperature | Optimized to ensure complete vaporization without thermal degradation |
| Oven Temperature Program | Ramped temperature program to facilitate separation of compounds with varying boiling points |
| Carrier Gas | Inert gas such as helium or nitrogen |
| Application | Monitoring reaction progress, quantifying volatile products and byproducts |
Preparative Chromatography for Isomer Separation and Purification
In many synthetic routes, the production of this compound may be accompanied by the formation of its isomers, such as the 2- and 4-substituted analogs. The separation of these isomers is often challenging due to their similar physical and chemical properties. Preparative chromatography is a powerful technique employed to isolate and purify target compounds from complex mixtures on a larger scale than analytical chromatography.
Environmental Photochemistry and Degradation Pathways of 3 Chloromethoxy Methyl Toluene Academic Research Focus
Investigation of Photolytic Stability and Reaction Kinetics in Aqueous and Atmospheric Environments
The photolytic stability of 3-[(Chloromethoxy)methyl]toluene is a critical factor in determining its persistence in the environment. Its degradation is expected to occur through both direct absorption of sunlight and indirect reactions with photochemically generated reactive species.
Direct photolysis occurs when a chemical absorbs light, leading to its degradation. ucanr.edu The aromatic ring in this compound is a chromophore that absorbs ultraviolet (UV) radiation present in sunlight. Upon absorption of a photon, the molecule can be excited to a higher energy state, potentially leading to the cleavage of chemical bonds.
While specific quantum yield data for this compound are not available in the literature, studies on related aromatic compounds suggest that direct photolysis in water and the atmosphere can be a relevant degradation process. ucanr.eduresearchgate.net The primary photochemical reaction would likely involve the cleavage of the benzylic carbon-chlorine bond or the ether bond. However, without experimental determination of the quantum yield, the precise rate and significance of direct photolysis remain speculative.
In the atmosphere, the dominant degradation pathway for many volatile organic compounds (VOCs) is reaction with hydroxyl radicals (•OH). rsc.org These highly reactive species are formed photochemically in the troposphere. The reaction of •OH with this compound is expected to proceed via two main mechanisms: addition to the aromatic ring and hydrogen abstraction from the methyl or chloromethoxy group. rsc.orgnih.gov
In aqueous environments, indirect photodegradation can also occur through reactions with photochemically produced reactive species such as hydroxyl radicals, singlet oxygen, and dissolved organic matter (DOM) triplets. nih.gov
Hydrolytic Stability and Transformation Products in Aquatic Systems
The presence of the α-chloroether functional group in this compound suggests that it will be highly susceptible to hydrolysis in aquatic environments.
The hydrolysis of α-chloroethers like chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME) is known to be extremely rapid. canada.cagovinfo.govcdc.govnih.gov For instance, the half-life for the hydrolysis of CMME in water is less than one second, and for BCME it is approximately 38 seconds. canada.cacdc.govnih.gov The hydrolysis rate is generally independent of pH in neutral and acidic conditions but can be accelerated under basic conditions.
While the benzyl (B1604629) group in this compound may offer some steric hindrance and electronic stabilization, the fundamental reactivity of the chloromethyl ether group suggests that hydrolysis will be a primary and rapid degradation pathway in water.
Table 1: Hydrolysis Half-lives of Related Chloroethers
| Compound | Hydrolysis Half-life | Reference |
|---|---|---|
| Chloromethyl methyl ether (CMME) | < 1 second | canada.canih.gov |
This table presents data for compounds structurally related to this compound to infer its likely hydrolytic instability.
The hydrolysis of this compound is expected to yield 3-methylbenzyl alcohol, formaldehyde (B43269), and hydrochloric acid. canada.califechempharma.com
The reaction proceeds via nucleophilic substitution, where a water molecule attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. The resulting intermediate is unstable and rapidly decomposes.
The primary hydrolysis product, 3-methylbenzyl alcohol, can undergo further environmental transformations, including microbial degradation and oxidation. researchgate.net Formaldehyde is a common environmental contaminant that can be further oxidized to formic acid and eventually to carbon dioxide.
Biotransformation Studies and Microbial Degradation Potential (if documented in academic research)
There is no specific academic research documented on the biotransformation of this compound. However, the potential for microbial degradation can be inferred from studies on its structural components: the toluene (B28343) moiety and the benzyl ether linkage.
A wide variety of microorganisms are known to degrade toluene and other substituted aromatic hydrocarbons under both aerobic and anaerobic conditions. nih.govwur.nlnih.govresearchgate.net The initial steps in the aerobic degradation of toluene often involve oxidation of the methyl group or hydroxylation of the aromatic ring. nih.govresearchgate.net
The ether linkage in benzyl ethers can also be cleaved by certain microbial consortia. For example, ruminal microbes have been shown to decompose benzyl ether linkages in lignin (B12514952) polymers under anaerobic conditions. nih.govoup.com Some bacterial strains can degrade benzyl butyl phthalate, which contains a benzyl ester linkage, a related functional group. iwaponline.com It is plausible that microorganisms capable of degrading these related structures could also transform this compound, likely following initial hydrolysis. The primary hydrolysis product, 3-methylbenzyl alcohol, is a known substrate for microbial degradation. wur.nl
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene (B151609) |
| Benzyl alcohol |
| Benzyl butyl phthalate |
| Benzyl chloride |
| Benzyl ether |
| Bis(chloromethyl) ether (BCME) |
| Carbon dioxide |
| Chloromethyl methyl ether (CMME) |
| Formaldehyde |
| Formic acid |
| Hydrochloric acid |
| 3-Methylbenzyl alcohol |
| Toluene |
Due to a lack of specific scientific data on the environmental photochemistry and degradation pathways of this compound, this article cannot be generated at this time. Extensive searches for academic research focusing on the microbial degradation and metabolite identification of this particular compound did not yield the specific information required to accurately and informatively address the requested topics.
The available research primarily focuses on the biodegradation of the parent compound, toluene, and the co-metabolism of other chlorinated compounds in its presence. This information, while related, does not directly address the environmental fate of this compound.
Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the generation of an article on the "Environmental Photochemistry and Degradation Pathways of this compound" is not possible. Further research into the specific microbial interactions and metabolic breakdown of this compound is needed before a comprehensive and factual article can be produced.
Future Research Directions and Unexplored Avenues for 3 Chloromethoxy Methyl Toluene Chemistry
Development of Novel, Greener Synthetic Routes and Sustainable Methodologies
The traditional synthesis of chloromethyl ethers, including 3-[(Chloromethoxy)methyl]toluene, often involves reagents and conditions that are environmentally problematic. sciencemadness.orgsciencemadness.org A significant future research direction is the development of more sustainable and safer synthetic protocols.
Current methods for producing similar compounds like chloromethyl methyl ether often rely on the reaction of an alcohol and formaldehyde (B43269) with hydrogen chloride, which can co-generate the highly carcinogenic bis(chloromethyl) ether. orgsyn.org Research into greener alternatives could focus on several key areas:
Alternative Chlorinating Agents: Investigating less hazardous chlorinating agents to replace traditional ones.
Catalytic Approaches: Developing catalytic methods that minimize waste and avoid stoichiometric toxic reagents. For instance, zinc(II) salts have been shown to catalyze the formation of haloalkyl ethers from acetals and acid halides in high yields with low catalyst loading. organic-chemistry.org
In Situ Generation: Designing processes where the reactive chloromethyl ether is generated and consumed in situ, thus avoiding its isolation and handling. sciencemadness.org A rapid and efficient method for synthesizing chloromethyl methyl ether using zinc(II) salts as catalysts allows the resulting haloalkyl ethers to be used directly in subsequent reactions without isolation. organic-chemistry.org
Eco-friendly Solvents: Exploring the use of greener solvents, such as cyclopentyl methyl ether (CPME), which is presented as a low-environmental-impact alternative to more hazardous ethereal solvents. nih.gov
A comparative table of potential greener synthetic strategies is presented below.
| Strategy | Traditional Method | Greener Alternative | Potential Advantages |
| Reagents | Formaldehyde, HCl | Dimethoxymethane (B151124), Acyl Halide | Avoids formation of bis(chloromethyl) ether. sciencemadness.orgorgsyn.org |
| Catalysis | Protic Acid | Zinc(II) salts | High efficiency, low catalyst loading, milder conditions. organic-chemistry.org |
| Process | Isolation of product | In situ generation and use | Minimizes exposure to potentially carcinogenic intermediates. organic-chemistry.org |
| Solvent | Dichloromethane (B109758) | Cyclopentyl Methyl Ether (CPME) | Lower environmental impact, reduced toxicity. nih.gov |
Future work should aim to adapt these greener principles to the specific synthesis of this compound, optimizing reaction conditions for yield, selectivity, and environmental impact.
Exploration of Unprecedented Reactivity Modes and Catalytic Applications
The reactivity of this compound is largely defined by the chloromethoxy and benzyl (B1604629) functionalities. Future research should aim to uncover novel transformations and catalytic applications.
The benzylic position is susceptible to functionalization. acs.org For instance, visible-light-mediated organocatalysis has been used for the direct C-H functionalization of toluene (B28343) derivatives. acs.org This suggests that this compound could be a substrate for similar photoredox-catalyzed reactions, leading to the introduction of various functional groups at the benzylic carbon.
Furthermore, the ether linkage presents opportunities for cleavage and rearrangement reactions. While benzyl ethers are common protecting groups, their controlled activation can lead to interesting synthetic outcomes. organic-chemistry.org Research could explore:
Catalytic C-O Bond Activation: Developing new catalysts for the selective activation and functionalization of the C-O bonds in the chloromethoxy group.
Rearrangement Reactions: Investigating the potential for novel rearrangements, such as a acs.orgresearchgate.net-Wittig rearrangement, which has been observed in ortho-lithiated aryl benzyl ethers under flow conditions. rsc.org
Catalyst Ligand Development: Utilizing the this compound moiety as a building block for novel ligands in transition metal catalysis. The toluene backbone could be further functionalized to create bidentate or tridentate ligands for various catalytic applications.
The following table summarizes potential areas of reactivity exploration.
| Reactive Site | Potential Transformation | Enabling Technology | Potential Products |
| Benzylic C-H | Asymmetric Functionalization | Visible-Light Photocatalysis acs.org | Chiral building blocks |
| Ether C-O Bonds | Cross-Coupling | Transition Metal Catalysis | Novel substituted toluenes |
| Entire Moiety | acs.orgresearchgate.net-Wittig Rearrangement | Flow Chemistry, Strong Base rsc.org | Functionalized tertiary alcohols |
| Aromatic Ring | Directed ortho-Metalation | Organolithium Chemistry | Polysubstituted aromatic compounds |
Design of Next-Generation Reagents and Functional Materials Incorporating the this compound Moiety
The unique combination of a reactive chloromethyl ether and a modifiable toluene ring makes this compound a promising scaffold for the design of new reagents and materials.
Novel Protecting Groups: The 3-methylbenzyl group offers different electronic properties compared to the standard benzyl group. This could be exploited to develop a new class of protecting groups for alcohols with tailored stability and cleavage conditions. Substituted benzyl ethers, like the p-methoxybenzyl ether, exhibit altered reactivity, allowing for specific deprotection methods. organic-chemistry.org
Functional Polymers: The chloromethoxy group can serve as a reactive handle for polymerization or for grafting onto existing polymer backbones. Toluene-end-functionalized hyperbranched ethylene (B1197577) oligomers have been synthesized, suggesting the potential for creating polymers with a this compound-derived unit. nih.gov Such materials could have applications in coatings, adhesives, or as supports for catalysts.
Reagents for Organic Synthesis: The moiety could be incorporated into new reagents for specific chemical transformations. For example, it could be part of a new electrophilic aminating reagent or a redox-active scaffold for generating radicals. researchgate.netuchicago.edu
| Application Area | Design Concept | Potential Functionality |
| Protecting Groups | Modified 3-methylbenzyl ether | Tunable acid/base or redox lability. organic-chemistry.org |
| Polymers | Polymerization via chloromethoxy group | Creation of hyperbranched or functionalized polymers. nih.gov |
| Reagents | Incorporation into redox-active scaffolds | New radical initiators or aminating agents. researchgate.netuchicago.edu |
| Functional Materials | Surface modification of materials | Introduction of reactive sites on surfaces. |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound, guiding experimental work and accelerating discovery.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the transition states and intermediates of potential reactions, providing insights into reaction mechanisms and selectivity. mdpi.comnih.gov DFT has been used to investigate the adsorption of related chlorinated organic compounds on surfaces and to study the geometry and reactivity of various molecules. doi.orgsemanticscholar.org
Predictive Reactivity: In silico modeling can predict the outcomes of reactions under different conditions, helping to optimize synthetic routes before they are attempted in the lab. dovepress.com For instance, computational studies can model the binding of toluene derivatives to active sites, which can be analogous to catalyst interactions. dovepress.com
Reagent Design: Computational screening can be used to design new reagents based on the this compound scaffold with desired electronic and steric properties for specific applications. nih.gov An in silico workflow has been described for prescreening potential electron-transfer reagents. nih.gov
| Computational Method | Research Application | Predicted Properties |
| DFT Calculations | Mechanistic Studies | Transition state energies, reaction barriers. mdpi.comnih.gov |
| Molecular Docking | Catalyst/Substrate Interactions | Binding affinities, interaction modes. dovepress.com |
| In Silico Screening | Novel Reagent Design | Electronic properties, reactivity indices. nih.gov |
| NBO Analysis | Electronic Structure | Hyperconjugative interactions, charge distribution. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms can offer significant advantages in terms of efficiency, safety, and scalability.
Flow Chemistry: Continuous flow processing can enable better control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling reactive intermediates like chloromethyl ethers. rsc.orgnih.gov Flow chemistry has been used for the selective monochlorination of toluene derivatives and to control reactions involving unstable intermediates. vapourtec.comgoogle.com The precise control of residence time in flow reactors can allow for the selective formation of products that are difficult to obtain in batch synthesis. rsc.org
Automated Synthesis: Automated platforms can accelerate the exploration of reaction conditions and the synthesis of libraries of compounds derived from this compound. merckmillipore.comwikipedia.org These systems can perform reactions, purifications, and analyses with minimal human intervention, significantly increasing research throughput. nih.govyoutube.com High-throughput experimentation is a powerful tool for discovering novel methodologies and rapidly synthesizing compound libraries. youtube.comnih.gov
| Technology | Application to this compound Chemistry | Key Advantages |
| Continuous Flow | Synthesis and subsequent reactions of the compound. | Enhanced safety, precise control over reactive intermediates, improved scalability. rsc.orgvapourtec.com |
| Automated Synthesis | High-throughput screening of reaction conditions and library synthesis. | Increased efficiency, rapid discovery of new derivatives and applications. merckmillipore.comyoutube.comnih.gov |
| Microreactors | In situ generation and reaction of hazardous intermediates. | Minimized exposure, improved heat and mass transfer. beilstein-journals.org |
Future research in this area will likely focus on developing robust and efficient flow and automated protocols for the synthesis and derivatization of this compound, unlocking its full potential for various chemical applications.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for laboratory-scale preparation of 3-[(Chloromethoxy)methyl]toluene?
- Methodology : The compound can be synthesized via alkylation of toluene derivatives using chloromethyl ethers under Friedel-Crafts conditions. For example, toluene reacts with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃ to introduce the chloromethoxy-methyl group . Alternative routes include nucleophilic substitution on benzyl halides with chloromethoxide ions. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products like polysubstituted derivatives.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- GC-MS : Quantifies purity and detects volatile impurities (e.g., residual toluene or chlorinated byproducts) using non-polar capillary columns (e.g., DB-5) and electron ionization .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The chloromethoxy-methyl group shows distinct signals: ~δ 4.5 ppm (CH₂Cl) and δ 3.8–4.0 ppm (OCH₂) in ¹H NMR .
- Elemental Analysis : Validates stoichiometry (C:H:Cl ratio) to detect incomplete functionalization.
Q. What are the critical safety considerations when handling this compound?
- Risk Mitigation :
- Toxicity : Chlorinated ethers are potential alkylating agents; use fume hoods and PPE to avoid inhalation/skin contact .
- Reactivity : Avoid exposure to strong bases (risk of dehydrohalogenation) or oxidizing agents (risk of exothermic decomposition). Store under inert atmosphere (N₂/Ar) in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How does this compound function as a monomer in polymer chemistry?
- Application Insight : The chloromethoxy group enables crosslinking in silicones and polyethers. For example, it participates in condensation reactions with silanol-terminated polymers to form heat-resistant networks (e.g., poly[oxy(methyl{3-[ω-(chloromethoxy)poly(oxyethylene)-α-yl]propyl}silanediyl)]) . Kinetic studies using DSC or rheometry can optimize curing temperatures and catalyst systems (e.g., Sn-based catalysts).
Q. What challenges arise in optimizing regioselectivity during electrophilic substitution reactions of this compound?
- Experimental Design :
- Directing Effects : The chloromethoxy-methyl group is a meta-director. Competing steric and electronic effects require controlled reaction conditions (e.g., nitration with HNO₃/H₂SO₄ at 0–5°C to favor meta-nitro derivatives over ortho/para isomers).
- Contradiction Resolution : Conflicting regioselectivity reports may stem from solvent polarity (e.g., polar aprotic solvents enhance meta-directing effects vs. non-polar solvents favoring ortho) . Use computational DFT studies (e.g., Gaussian) to model transition states and validate experimental outcomes.
Q. How can researchers reconcile discrepancies in thermodynamic stability data for this compound derivatives?
- Data Analysis Framework :
- Comparative Studies : Cross-reference calorimetric data (e.g., ΔHf from bomb calorimetry) with computational values (e.g., CBS-QB3 calculations). For example, discrepancies in heat of combustion (~2500 kJ/mol experimental vs. 2450 kJ/mol computed) may indicate impurities or conformational isomerism .
- Isolation of Isomers : Use preparative HPLC or crystallization to isolate stereoisomers (if applicable) and re-measure properties.
Q. What strategies are effective in minimizing hydrolysis of the chloromethoxy group during aqueous-phase reactions?
- Methodological Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
